

Pyrrolomycin C tissue distribution and pharmacokinetic parameters

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Compound Focus: Pyrrolomycin C

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Pharmacokinetic and Biodistribution Profile of MP1

MP1 is a novel marinopyrrole/pyrrolomycin derivative with improved drug-like properties, developed to target MYCN-amplified neuroblastoma [1] [2]. The quantitative data below was generated using a validated LC-MS/MS method in mouse studies [1].

Table 1: Bioanalytical Method Validation and Key Findings for MP1

Parameter	Details / Value
Analytical Method	LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)
Linear Range	0.2 - 500 ng/mL [1]
Lower Limit of Quantification (LLOQ)	0.2 ng/mL [1]
Sample Preparation	Solid-Phase Extraction (SPE) with methanol as eluting solvent [1]
Extraction Recovery	>90% across low, medium, and high quality control concentrations [1]

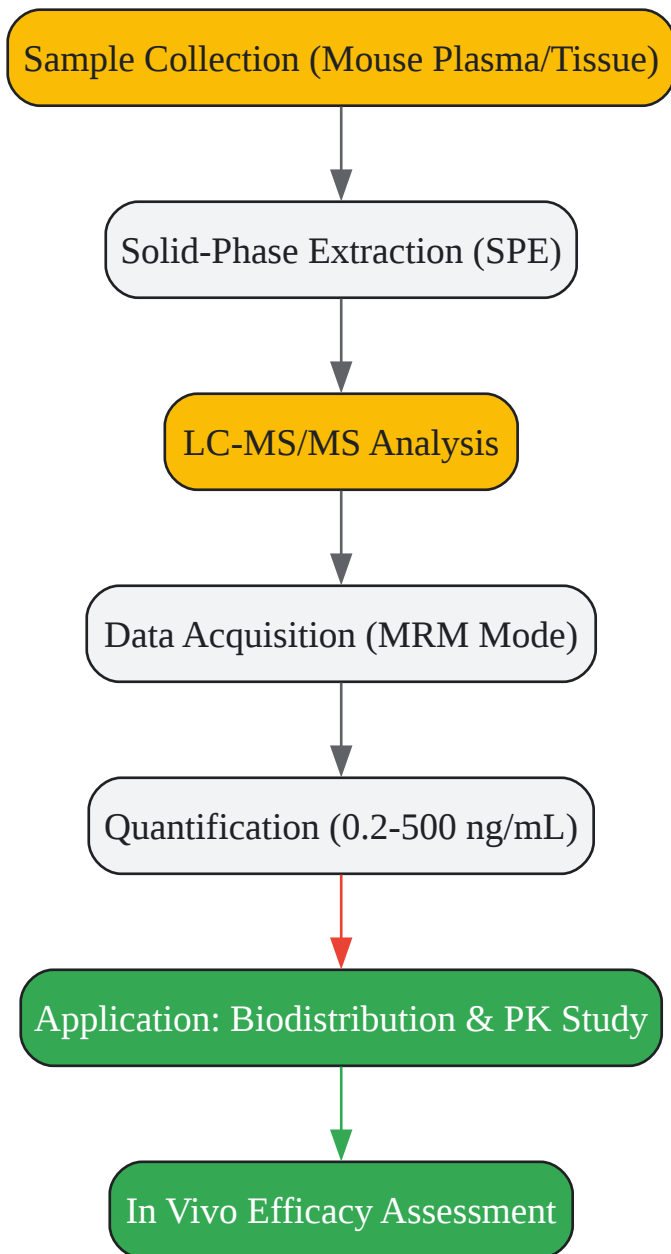
Parameter	Details / Value
Key Application	Method successfully applied to assess solubility, <i>in-vitro</i> metabolism, plasma protein binding, and bio-distribution studies of MP1 [1]
<i>In Vivo</i> Efficacy	MP1 combined with temsirolimus produced a complete response in 3 out of 5 tumor-bearing mice in a pilot study [2]

Experimental Protocols for Bioanalysis

The robust data for MP1 was generated using the following detailed experimental methodology [1]:

- **Chromatography:** Separation was achieved using a Waters Acquity UPLC BEH C18 column (1.7 μm , 100 \times 2.1 mm).
- **Mobile Phase:** A mixture of 0.1% acetic acid in water (10%) and methanol (90%) was used in an isocratic elution at a flow rate of 0.25 mL/min.
- **Mass Spectrometry:** The mass spectrometer operated in negative electrospray ionization (ESI-) mode, using Multiple Reaction Monitoring (MRM) with a transition of **324.10 > 168.30 m/z** for MP1.
- **Sample Processing:** Plasma and tissue samples were processed using solid-phase extraction (SPE), which provided reproducible and high recovery rates with minimal matrix effect.

The workflow for this analytical method and its application in a preclinical study can be summarized as follows:



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Insights from Related Pyrrolomycins

Although direct data for **pyrrolomycin C** is lacking, research on its close analogs provides context for its potential behavior:

- **Mechanism as a Protonophore:** Studies have revealed that pyrrolomycins C and D are potent **protonophores**. They disrupt the proton gradient across bacterial membranes, which uncouples

oxidative phosphorylation [3] [4]. This mechanism, which affects fundamental energy production, is also likely relevant to their observed anticancer activity.

- **Structural Modifications:** The high halogenation of natural pyrrolomycins is linked to both their biological activity and high cytotoxicity. Recent synthetic efforts focus on replacing halogens with groups like **nitro** to improve the therapeutic window and drug-like properties, indicating an active field of research to optimize this compound class [5] [6].

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